molecular formula C13H17NO B2404646 N-(2-tert-butylphenyl)prop-2-enamide CAS No. 483334-59-4

N-(2-tert-butylphenyl)prop-2-enamide

Cat. No.: B2404646
CAS No.: 483334-59-4
M. Wt: 203.285
InChI Key: SSAAKRIQJDIIRO-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)prop-2-enamide is an acrylamide derivative characterized by a tert-butyl substituent at the ortho position of the phenyl ring. This structural feature imparts significant steric bulk and hydrophobicity, distinguishing it from other acrylamide analogs. Such derivatives are often explored for their applications in polymer synthesis, antimicrobial agents, and anti-inflammatory therapeutics due to their tunable physicochemical and biological properties .

Properties

IUPAC Name

N-(2-tert-butylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-5-12(15)14-11-9-7-6-8-10(11)13(2,3)4/h5-9H,1H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAAKRIQJDIIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)prop-2-enamide typically involves the reaction of 2-tert-butylphenylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or phenyl derivatives.

Scientific Research Applications

N-(2-tert-butylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

ADMET and Lipophilicity

  • Lipophilicity : The tert-butyl group increases logP values, enhancing membrane permeability but risking poor aqueous solubility. Experimental logD7.4 values for cinnamanilides correlate moderately (r=0.65) with in silico predictions, suggesting similar challenges for the target compound .

Structural Similarity and PCA Analysis

Principal component analysis (PCA) of cinnamanilides reveals that nitro- or halogen-substituted isomers (e.g., compounds 17 and 18 in ) cluster separately due to electronic effects . The tert-butyl group’s steric bulk may further distinguish the target compound in structural similarity metrics, reducing overlap with smaller substituents.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-tert-butylphenyl)prop-2-enamide, and what are the critical reaction parameters?

This compound is synthesized via multi-step organic reactions. A typical route involves:

  • Amide bond formation : Reacting 2-tert-butylaniline with acryloyl chloride in the presence of a base (e.g., triethylamine) under inert conditions.
  • Key parameters :
    • Temperature : 0–5°C to control exothermic reactions during acyl chloride addition .
    • Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity and yield .
    • Catalysts : Base catalysts neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Basic: How is the structural characterization of this compound typically performed in academic research?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies vinyl protons (δ 5.5–6.5 ppm, doublets) and tert-butyl protons (δ 1.3–1.5 ppm, singlet) .
    • ¹³C NMR : Confirms carbonyl (δ ~165 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 232.144) .
  • Infrared (IR) Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Advanced: What experimental approaches are used to investigate the steric effects of the tert-butyl group on biological activity?

The tert-butyl group introduces steric hindrance, impacting target binding. Methodologies include:

  • Comparative analogs : Synthesizing derivatives with smaller substituents (e.g., methyl, hydrogen) to assess steric contributions .
  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity changes toward enzymes/receptors .
  • Molecular docking : Computational models (e.g., AutoDock) predict spatial clashes in active sites .
  • Example finding : The tert-butyl group in N-(3-tert-butylcyclobutyl)prop-2-enamide reduces binding affinity by 30% compared to methyl analogs due to steric exclusion .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Contradictions arise from variations in:

  • Purity : Impurities (>5%) skew bioactivity; validate via HPLC and elemental analysis .
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to ensure reproducibility .
  • Structural confirmation : Re-examine NMR/MS data to rule out isomerism (e.g., E/Z configuration) .
  • Case study : (E)-3-(4-hydroxyphenyl)prop-2-enamide derivatives showed conflicting antioxidant activities due to differing DPPH assay concentrations .

Advanced: What strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?

Enantiopure synthesis requires:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts to induce asymmetry during amide bond formation .
  • Chromatography : Chiral stationary phases (e.g., amylose-based) resolve enantiomers with >99% ee .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
  • Monitoring : Polarimetry or chiral HPLC tracks enantiomeric excess at each step .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    Ethanol~10
    Water<0.1
  • Stability :

    • pH : Stable at pH 6–8; hydrolyzes in strong acids/bases.
    • Light : Degrades under UV; store in amber vials .

Advanced: How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

  • QSAR models : Correlate substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values .
  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to optimize redox activity .
  • ADMET profiling : SwissADME predicts pharmacokinetics (e.g., BBB permeability) early in design .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • Hazards : Skin/eye irritation (H313/H319); harmful if inhaled (H333) .
  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis/purification.
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: What mechanistic studies are critical to understanding the anti-inflammatory activity of this compound?

  • Enzyme inhibition : Test COX-1/COX-2 inhibition via fluorometric assays .
  • Cytokine profiling : ELISA quantifies TNF-α/IL-6 suppression in macrophage models .
  • Pathway analysis : Western blotting detects NF-κB or MAPK pathway modulation .

Advanced: How does the tert-butyl group influence the photostability of this compound in material science applications?

  • UV-Vis studies : Tert-butyl groups reduce π→π* transitions, enhancing UV resistance .
  • Accelerated aging : Expose to 300–400 nm light; monitor degradation via FTIR .
  • Comparative data : Cyclopentyl analogs degrade 2× faster due to lacking steric protection .

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